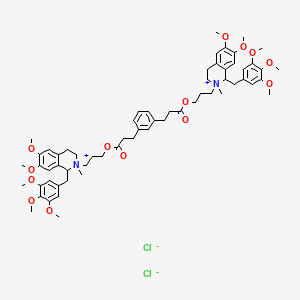
5-Furyl-1,2-dihydro-3H-1,2,4-triazol-3-thion
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione and its derivatives has been reported through various methods, including the reaction of heteroaryl prop-2-yn-1-yl carboxylate and aromatic azides via Cu(I) catalyzed 1,3-dipolar cycloaddition, reflecting moderate to good antimicrobial activity (Kaushik et al., 2017). This showcases the compound's versatility in synthesis approaches and its potential biological activity relevance.
Molecular Structure Analysis
The molecular structure of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied using experimental and theoretical techniques. For example, X-ray diffraction and molecular modeling techniques have been employed to investigate the structural and conformational features of the compound, revealing its stability and geometric conformation (Karayel & Özbey, 2008). These studies provide a foundational understanding of the compound's molecular behavior and stability.
Chemical Reactions and Properties
The chemical reactivity of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione involves its participation in various chemical reactions, including its use as a core structure for synthesizing derivatives with potential biological activities. Its reactivity has been highlighted in studies where novel derivatives were synthesized and evaluated for antifungal activity, showing promising results against several fungal strains (Klip et al., 2010). This underscores the compound's chemical versatility and its potential as a precursor for biologically active molecules.
Wissenschaftliche Forschungsanwendungen
Heterocyclische Bausteine
Diese Verbindung ist ein heterocyclischer Baustein . Heterocyclische Verbindungen sind aufgrund ihrer einzigartigen chemischen Eigenschaften in der organischen Synthese weit verbreitet. Sie können verwendet werden, um komplexe Molekülstrukturen zu konstruieren, die häufig in Naturprodukten und Pharmazeutika vorkommen .
Arzneimittelforschung
1,2,3-Triazole, die Kernstruktur dieser Verbindung, finden breite Anwendung in der Arzneimittelforschung . Sie wurden mit verschiedenen pharmakologischen Aktivitäten wie analgetischen, antiasthmatischen, diuretischen, antihypertensiven und entzündungshemmenden Eigenschaften in Verbindung gebracht . Dies macht sie zu wichtigen chemotherapeutischen Mitteln .
Organische Synthese
1,2,3-Triazole werden auch in der organischen Synthese eingesetzt . Ihre hohe chemische Stabilität und ihr starkes Dipolmoment machen sie in verschiedenen synthetischen Anwendungen nützlich .
Polymerchemie
In der Polymerchemie können 1,2,3-Triazole als Monomere verwendet werden, um Polymere mit einzigartigen Eigenschaften zu erzeugen . Ihre Fähigkeit, Wasserstoffbrückenbindungen zu bilden, kann zu Polymeren mit hoher thermischer Stabilität und mechanischer Festigkeit führen .
Supramolekulare Chemie
1,2,3-Triazole finden Anwendungen in der supramolekularen Chemie . Sie können als Liganden fungieren, um Komplexe mit Metallen zu bilden, die in der Katalyse, Sensorik und Materialwissenschaft eingesetzt werden können .
Biokonjugation
1,2,3-Triazole können in der Biokonjugation verwendet werden . Sie können verwendet werden, um Biomoleküle miteinander zu verknüpfen, was bei der Entwicklung gezielter Wirkstoff-Abgabesysteme und diagnostischer Werkzeuge nützlich ist .
Chemische Biologie
In der chemischen Biologie können 1,2,3-Triazole als Sonden zur Untersuchung biologischer Systeme verwendet werden . Sie können in Biomoleküle eingebaut werden, um ihre Struktur und Funktion zu untersuchen .
Fluoreszenzmikroskopie
1,2,3-Triazole können in der Fluoreszenzmikroskopie verwendet werden . Sie können verwendet werden, um Fluoreszenzproben zu erzeugen, die zur Visualisierung biologischer Prozesse in Echtzeit eingesetzt werden können .
Zukünftige Richtungen
The future directions for research on 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione could include further studies on its synthesis, properties, and potential applications . Given its potential therapeutic and environmental applications, it could be of interest in fields such as medicinal chemistry and environmental science.
Wirkmechanismus
Target of Action
Triazole derivatives have been associated with diverse pharmacological activities .
Mode of Action
It is known that triazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Triazole derivatives have been shown to possess diverse biological activities, suggesting they may affect multiple pathways .
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c11-6-7-5(8-9-6)4-2-1-3-10-4/h1-3H,(H2,7,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFBWTHPDGFZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=S)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189305 | |
| Record name | 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35771-65-4 | |
| Record name | 5-(2-Furanyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35771-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035771654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















